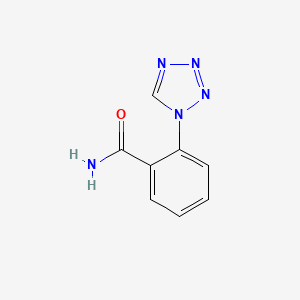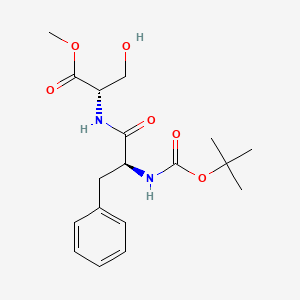![molecular formula C12H9ClN4O2 B1619417 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE CAS No. 52735-98-5](/img/structure/B1619417.png)
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE: is an organic compound with the molecular formula C₁₂H₉ClN₄O₂ . It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, making it valuable in the dye industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with aniline to form the azo compound. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium salt intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to ensure consistent quality and yield. These methods also help in managing the exothermic nature of the reactions involved .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction: The major product is 4-((2-amino-4-nitrophenyl)azo)aniline.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 4-((2-chloro-4-aminophenyl)azo)aniline.
Wissenschaftliche Forschungsanwendungen
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE primarily involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with various enzymes and proteins. This interaction can affect cellular processes and has been the subject of research in understanding its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Nitrophenyl)azo)aniline
- 4-((2-Chloro-4-aminophenyl)azo)aniline
- 4-((2-Nitrophenyl)azo)aniline
Comparison: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which influence its reactivity and applications. Compared to 4-((4-Nitrophenyl)azo)aniline, the chloro group in this compound provides additional sites for substitution reactions, enhancing its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
52735-98-5 |
|---|---|
Molekularformel |
C12H9ClN4O2 |
Molekulargewicht |
276.68 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9ClN4O2/c13-11-7-10(17(18)19)5-6-12(11)16-15-9-3-1-8(14)2-4-9/h1-7H,14H2 |
InChI-Schlüssel |
MAAZBPYSPLJNLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| 52735-98-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine](/img/structure/B1619346.png)



![4-(4-Methoxyphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B1619351.png)
![1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B1619352.png)
![n-[(butylamino)carbonyl]-2-chloroacetamide](/img/structure/B1619353.png)


![4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene](/img/structure/B1619357.png)
